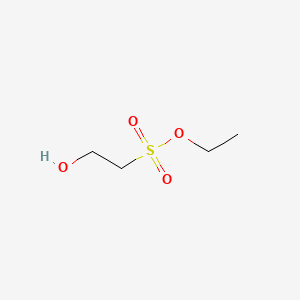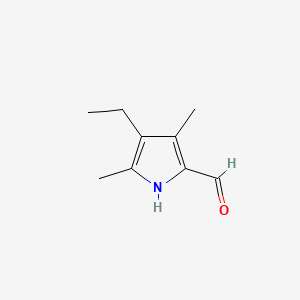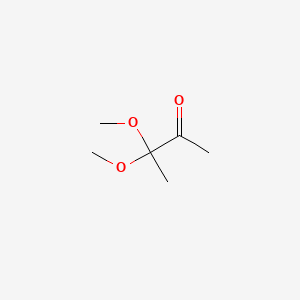
Ethanesulfonic acid, 2-hydroxy-, ethyl ester
Vue d'ensemble
Description
Ethanesulfonic acid is an alkanesulfonic acid where the alkyl group directly linked to the sulfo functionality is ethyl . It is used as a catalyst for alkylation, polymerization, and other reactions . It also reacts with triethoxymethane to prepare ethanesulfonic acid ethyl ester .
Synthesis Analysis
Ethanesulfonic acid is employed in the electrolytic reduction of perrhenate solutions . It is also used as a catalyst for alkylation, polymerization, and other reactions . Furthermore, it reacts with triethoxymethane to prepare ethanesulfonic acid ethyl ester .Molecular Structure Analysis
The molecular structure of ethanesulfonic acid is represented by the formula CH3CH2SO3H . The molecule has a molar mass of 110.13 g/mol .Chemical Reactions Analysis
Ethanesulfonic acid participates in the electrolytic reduction of perrhenate solutions . It is also used as a catalyst for alkylation, polymerization, and other reactions . Moreover, it reacts with triethoxymethane to prepare ethanesulfonic acid ethyl ester .Physical And Chemical Properties Analysis
Ethanesulfonic acid is a colorless liquid . It has a density of 1.35 g/mL , a melting point of -17 °C , and a boiling point of 122–123 °C at 0.01 mmHg . It is soluble in water and has an acidity (pKa) of -1.68 .Applications De Recherche Scientifique
Application in Cosmetics
Comprehensive and Detailed Summary of the Application
Isethionate salts, including Ethyl isethionate, are primarily used as surfactants and cleansing agents in cosmetic products . They are used in a variety of products, with the majority of uses reported in coloring and non-coloring hair products .
Methods of Application or Experimental Procedures
In a study, Sodium cocoyl isethionate, a type of isethionate salt, was prepared for visualization as a 1% by weight solution with sulforhodamine B (SRB) and applied to harvested female Yorkshire pig skin in Franz diffusion cells for 5 hours . After the application period, the skin samples were rinsed 4 times with phosphate-buffered saline (PBS), exposed to an aqueous SRB fluorescent probe solution in the diffusion cells for an additional 24 hours, and then rinsed again 4 times with PBS and blotted to remove excess SRB . The skin samples then underwent two-photon fluorescence microscopy (TPM) imaging .
Summary of the Results or Outcomes Obtained
When compared to Sodium Dodecyl Sulfate (SDS), Sodium cocoyl isethionate had a weaker skin barrier interaction, especially in the corneocyte envelopes and the corneocyte keratins . Sodium cocoyl isethionate did not induce the formation of localized transport regions in the skin barrier, and Sodium cocoyl isethionate promoted SRB penetration into the intercellular lipid bilayers of the stratum corneum, although this effect is lower than that observed in SDS .
Production of Surfactants
Comprehensive and Detailed Summary of the Application
Ethyl isethionate, as a type of isethionate salt, is used in the production of surfactants . These surfactants are known for their strong polarity and resistance to multivalent ions .
Methods of Application or Experimental Procedures
Isethionates are obtained on an industrial scale by reacting mixtures of carboxylic acids with salts of isethionic acid under acidic catalysis . The mixtures of carboxylic acids are obtained from the hydrolysis of animal fats or vegetable oils .
Summary of the Results or Outcomes Obtained
The resulting isethionates are solids which are often mixed with fatty acids to lower their freezing point . They are characterized by excellent skin compatibility, excellent foaming (even in hard water), good cleansing properties, and a pleasant skin feel . They are non-toxic and readily biodegradable .
Use in Personal Care Products
Comprehensive and Detailed Summary of the Application
Isethionates, including Ethyl isethionate, are used in personal care products such as lotions, washing and shower gels, shampoos, liquid soaps, shaving creams, and other cosmetic and dermatological preparations .
Methods of Application or Experimental Procedures
These compounds are added to the formulations of these products due to their properties as surfactants and cleansing agents .
Summary of the Results or Outcomes Obtained
The use of isethionates in these products results in excellent skin compatibility, excellent foaming (even in hard water), good cleansing properties, and a pleasant skin feel .
Production of Solid Soaps
Comprehensive and Detailed Summary of the Application
Isethionates, including Ethyl isethionate, are used in the production of solid soaps, also known as syndet bars . These soaps are known for their excellent skin compatibility, excellent foaming (even in hard water), good cleansing properties, and a pleasant skin feel .
Methods of Application or Experimental Procedures
In the production of solid soaps, isethionates are mixed with fatty acids (up to 30% by weight) to lower their freezing point . The resulting isethionates are solids which are often mixed with fatty acids to lower their freezing point .
Summary of the Results or Outcomes Obtained
The resulting solid soaps are characterized by excellent skin compatibility, excellent foaming (even in hard water), good cleansing properties, and a pleasant skin feel . They are non-toxic and readily biodegradable .
Use in Washing-Active Surfactants
Comprehensive and Detailed Summary of the Application
Ethyl isethionate, as a type of isethionate salt, is used in the production of washing-active surfactants due to its strong polarity and resistance to multivalent ions .
Methods of Application or Experimental Procedures
Sodium 2-hydroxyethyl sulfonate, also known as sodium isethionate, is formed by the reaction of ethylene oxide with sodium hydrogen sulfite in aqueous solution . To avoid contamination and suppress the formation of by-products, the reaction must be performed under careful control of mass ratios and process conditions .
Summary of the Results or Outcomes Obtained
The main use of sodium 2-hydroxyethyl sulfonate is the production of the isethionate class of surfactants . These surfactants are known for their strong polarity and resistance to multivalent ions .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-hydroxyethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S/c1-2-8-9(6,7)4-3-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYNEPHSWSWZGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207069 | |
| Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |
CAS RN |
58337-44-3 | |
| Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















